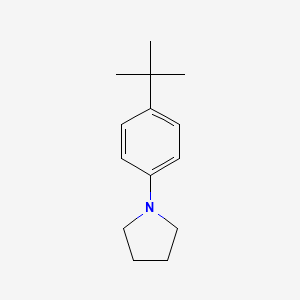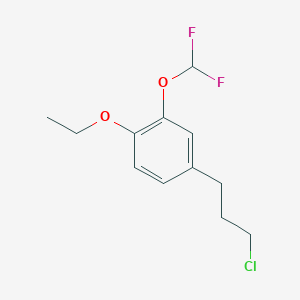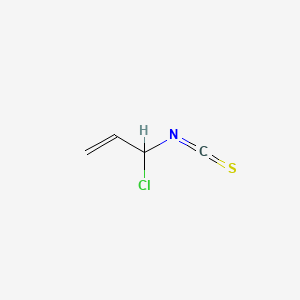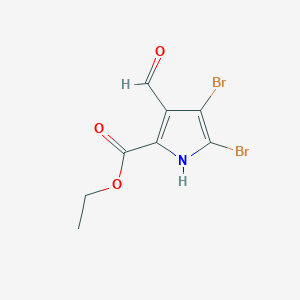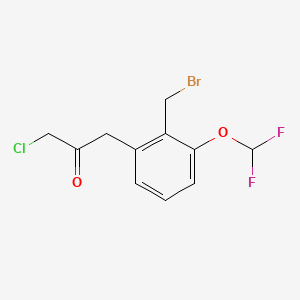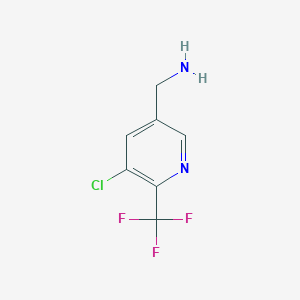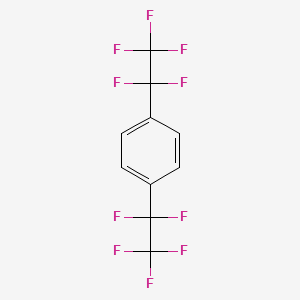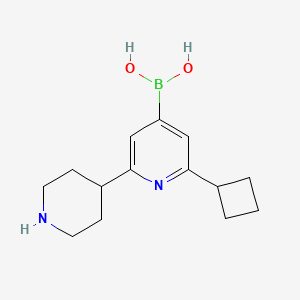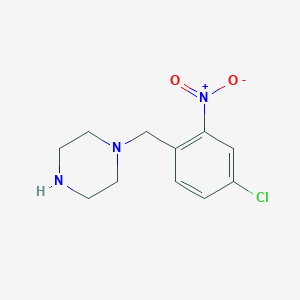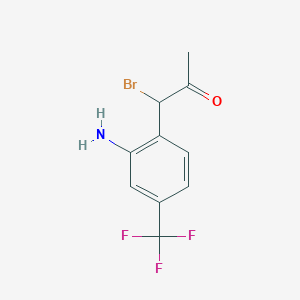
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
準備方法
The synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-iodopropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9BrF3NO |
|---|---|
分子量 |
296.08 g/mol |
IUPAC名 |
1-[2-amino-4-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)9(11)7-3-2-6(4-8(7)15)10(12,13)14/h2-4,9H,15H2,1H3 |
InChIキー |
CQNDAELIIOKKIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


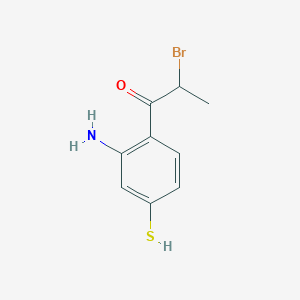
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
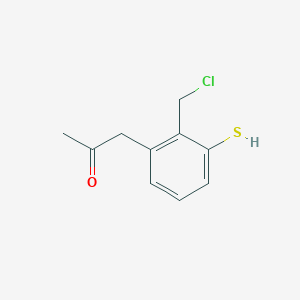
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
